molecular formula C23H30ClN5O B6446458 6-chloro-4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinazoline CAS No. 2549012-10-2

6-chloro-4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinazoline

Cat. No.: B6446458
CAS No.: 2549012-10-2
M. Wt: 428.0 g/mol
InChI Key: IAZRJVYLXPJWMI-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinazoline is a synthetic quinazoline derivative characterized by a chloro substituent at position 6 and a piperidinyl-ether side chain at position 2. The side chain incorporates a rigid but-2-yn-1-yloxy linker and a terminal 4-ethylpiperazine group. Its structural complexity highlights a focus on optimizing pharmacokinetic properties, such as metabolic stability and target binding affinity, through strategic substitution patterns .

Properties

IUPAC Name

6-chloro-4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O/c1-2-27-12-14-28(15-13-27)9-3-4-16-30-20-7-10-29(11-8-20)23-21-17-19(24)5-6-22(21)25-18-26-23/h5-6,17-18,20H,2,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZRJVYLXPJWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituents/Linkers Biological Activities (Reported)
Target Compound Quinazoline 4-Ethylpiperazine, but-2-yn-1-yloxy linker Not specified (kinase inhibition inferred)
Compound (EP Patent) Imidazo[4,5-b]pyridine 4-Chlorobenzyl-piperazine, pyrazole Likely kinase-targeted (patent focus)
Compound (Pyridazine) Pyridazine 4-Chlorophenoxypropyl-piperazine Anti-inotropic, antiplatelet, antibacterial
  • Piperazine Modifications: The 4-ethylpiperazine group may improve solubility relative to the lipophilic 4-chlorobenzyl () or chlorophenoxypropyl () groups, which could influence tissue penetration and metabolic stability .

Pharmacological and Developmental Insights

  • ’s Compound : The patent status suggests advanced development, possibly as a kinase inhibitor or antimicrobial agent. The inclusion of a pyrazole group may modulate selectivity for specific targets .
  • ’s Compound: Demonstrates diverse activities but lacks pharmacokinetic data. The propyl linker and chlorophenoxy group may contribute to off-target effects or reduced bioavailability compared to the target compound’s design .

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